molecular formula C11H13N3O2 B3345848 Ethyl 3-amino-6-methylimidazo[1,2-a]pyridine-2-carboxylate CAS No. 111753-04-9

Ethyl 3-amino-6-methylimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B3345848
CAS No.: 111753-04-9
M. Wt: 219.24 g/mol
InChI Key: RVEGSSOJKBYQOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-amino-6-methylimidazo[1,2-a]pyridine-2-carboxylate (CAS #1498691-03-4) is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core with an amino group at position 3, a methyl group at position 6, and an ethyl ester at position 2. It is synthesized via condensation of aminopyridine derivatives with ethyl bromopyruvate, yielding an orange solid with a moderate 34% yield . Key spectroscopic data includes:

  • 1H NMR (Acetone-d6): δ 7.62 (d, H4), 6.62 (s, H7), 6.19 (d, H5), 5.82 (bs, NH2), 3.80 (q, O–CH2), 1.82 (s, C–CH3), 0.85 (t, CH2–CH3) .
    This compound is of interest in medicinal chemistry due to its structural similarity to bioactive heterocycles, particularly in targeting enzymes like thymidylate synthase in Mycobacterium tuberculosis .

Properties

IUPAC Name

ethyl 3-amino-6-methylimidazo[1,2-a]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-3-16-11(15)9-10(12)14-6-7(2)4-5-8(14)13-9/h4-6H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVEGSSOJKBYQOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C=C(C=CC2=N1)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30550149
Record name Ethyl 3-amino-6-methylimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30550149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111753-04-9
Record name Ethyl 3-amino-6-methylimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30550149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Synthesis of Ethyl 3-amino-6-methylimidazo[1,2-a]pyridine-2-carboxylate

EAMIP can be synthesized through various methods, often starting from commercially available precursors. The synthesis typically involves the formation of the imidazo[1,2-a]pyridine core followed by functionalization at the carboxylate position. The compound's structure can be confirmed using techniques such as NMR and mass spectrometry.

Anticancer Activity

EAMIP has been investigated for its potential as an anticancer agent. A study highlighted its ability to inhibit the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is often dysregulated in cancer. Compounds derived from imidazo[1,2-a]pyridine structures have shown promising results in vitro against various cancer cell lines, demonstrating submicromolar inhibitory activity. For instance, one derivative exhibited an IC50 value ranging from 0.09 μM to 0.43 μM across different tumor cell types, indicating strong anticancer properties .

Antibacterial Activity

The compound has also been explored for its antibacterial properties, particularly against multi-resistant pathogens. Research indicates that EAMIP derivatives can target flavin-dependent thymidylate synthase (FDTS), a key enzyme in bacterial DNA synthesis that is absent in human pathogens. This specificity makes it a potential candidate for developing new antibacterial agents .

Structure-Activity Relationship (SAR)

Understanding the SAR of EAMIP is crucial for optimizing its biological activity. Modifications at various positions on the imidazo[1,2-a]pyridine scaffold can significantly influence its efficacy and selectivity.

Modification Effect on Activity
Alkyl substitutions at N1Increased potency against cancer cells
Variations in carboxylate groupsAltered solubility and bioavailability
Halogen substitutionsEnhanced antibacterial activity against resistant strains

Studies suggest that small electron-withdrawing or electron-donating groups can improve the inhibitory effects against bacterial strains .

Case Study: Anticancer Evaluation

In a specific evaluation of EAMIP derivatives, one compound demonstrated significant cell cycle arrest at the G2/M phase and induced apoptosis in HCC827 cells by inhibiting PI3Kα with an IC50 value of 1.94 nM . This finding supports further investigation into EAMIP's potential as a lead compound for cancer therapeutics.

Case Study: Antibacterial Screening

A series of EAMIP analogues were tested against Mycobacterium tuberculosis (Mtb), revealing minimum inhibitory concentrations (MICs) as low as 0.03 μM for some derivatives . These results indicate that EAMIP could contribute to developing new treatments for drug-resistant tuberculosis.

Mechanism of Action

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Compound Name Substituents Key Properties Applications
Ethyl 3-amino-6-methylimidazo[1,2-a]pyridine-2-carboxylate (Target) 3-NH2, 6-CH3 34% yield; δ 7.62 (H4), 6.62 (H7) Antitubercular agents
Ethyl 7-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate (1e) 7-Cl, 8-I 71% yield; δ 8.71 (H3), 8.55 (H5) Suzuki cross-coupling precursor
Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate (CAS 67625-37-0) 6-Br Reactivity in C–C coupling Intermediate for anticancer agents
Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate (CAS 158980-21-3) 6-NH2 High solubility; δ 6.62 (H7) Antiviral and anticonvulsant derivatives

Key Observations :

  • Substituent Position: The amino group at position 3 in the target compound distinguishes it from analogues with substitutions at positions 6, 7, or 8. For example, bromine at position 6 (CAS 67625-37-0) enhances electrophilicity, enabling Suzuki cross-coupling , whereas the target’s 3-NH2 group may participate in hydrogen bonding or Schiff base formation .
  • Yield Differences : The target compound’s 34% yield is lower than the 71% yield of the 7-Cl-8-I analogue (1e), likely due to steric hindrance from the methyl group or competing side reactions .

Reactivity and Functionalization Potential

  • Halogenated Analogues : Bromine or iodine substituents (e.g., 6-Br, 8-I) enable cross-coupling reactions (e.g., Suzuki, Buchwald–Hartwig), critical for diversifying molecular scaffolds .
  • Amino-Functionalized Analogues: The target’s 3-NH2 group allows derivatization into hydrazides or Schiff bases, as seen in cytotoxic imidazopyridine carbohydrazide derivatives . In contrast, 6-NH2 analogues (CAS 158980-21-3) are precursors for antiviral agents .

Structural and Analytical Insights

  • Crystallography : Tools like SHELX and ORTEP-3 are employed to resolve molecular conformations, aiding in SAR studies .
  • NMR Trends : Aromatic proton shifts (δ 7.62–8.71 ppm) vary with substituent electronegativity, providing insights into electronic environments .

Biological Activity

Ethyl 3-amino-6-methylimidazo[1,2-a]pyridine-2-carboxylate (EMI) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial properties. This article explores the biological activity of EMI, focusing on its mechanisms of action, potential therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

EMI belongs to the imidazo[1,2-a]pyridine class of compounds. Its molecular formula is C11H12N4O2C_{11}H_{12}N_{4}O_{2} with a molecular weight of approximately 220.24 g/mol. The structure of EMI is characterized by a methyl group at position 6 and an amino group at position 3, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC11H12N4O2C_{11}H_{12}N_{4}O_{2}
Molecular Weight220.24 g/mol
Density1.19 g/cm³
Melting Point50ºC (sub.)

Antimicrobial Activity

EMI has demonstrated significant antimicrobial activity, particularly against multidrug-resistant strains of Mycobacterium tuberculosis. The compound's mechanism involves the inhibition of glutamine synthetase, an enzyme essential for bacterial survival. This inhibition disrupts the nitrogen metabolism in bacteria, leading to cell death and making EMI a candidate for further development as an antituberculosis agent .

Enzyme Inhibition

Research indicates that EMI can effectively inhibit various enzymes critical for bacterial metabolism. Studies have shown that it displays a high binding affinity for glutamine synthetase, which is vital for understanding its potential therapeutic applications against resistant bacterial strains .

Structure-Activity Relationships (SAR)

The biological activity of EMI can be correlated with its structural features. The presence of the amino group at position 3 and the methyl group at position 6 significantly enhances its inhibitory potency against target enzymes. Comparative studies with structurally similar compounds have highlighted these substitutions as key determinants of biological efficacy.

Compound NameMolecular FormulaInhibition Activity
Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylateC10H11N3O2C_{10}H_{11}N_{3}O_{2}Moderate
3-Iodo-7-methylimidazo[1,2-a]pyridine-6-carboxylic acidC9H8N3O2C_{9}H_{8}N_{3}O_{2}Low
6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acidC9H8ClN3O2C_{9}H_{8}ClN_{3}O_{2}Low

Case Studies

A recent study evaluated the effectiveness of EMI against resistant strains of Mycobacterium tuberculosis. The results indicated that EMI not only inhibited bacterial growth but also showed synergistic effects when combined with other antituberculosis agents. This synergy suggests that EMI could enhance the efficacy of existing treatments for tuberculosis .

Another investigation focused on the potential application of EMI in cancer therapy. The compound was assessed for its ability to inhibit PI3K signaling pathways associated with tumorigenesis. Preliminary results indicated that EMI could serve as a lead compound for developing novel anticancer therapies targeting this pathway .

Q & A

Q. What are the established synthetic routes for Ethyl 3-amino-6-methylimidazo[1,2-a]pyridine-2-carboxylate?

The compound is typically synthesized via cyclocondensation reactions. For example, a reported method starts with ethyl pyruvate derivatives and substituted pyridines. In one protocol, bromopyruvate intermediates react with 3-chloro-5-(trifluoromethyl)pyridin-2-amine under optimized conditions to yield imidazo[1,2-a]pyridine derivatives . Post-synthesis, purification via column chromatography is often employed, with yields around 34% for the target compound . Key steps include substitution reactions and cyclization, with careful control of temperature and solvent polarity to avoid side products.

Q. How is the compound characterized to confirm its structural integrity?

Nuclear Magnetic Resonance (¹H NMR) is the primary tool. For this compound, characteristic peaks include δ 7.62 (d, H4), 6.62 (s, H7), and 1.82 ppm (s, C–CH₃) . Mass spectrometry (HRMS) and infrared spectroscopy (IR) further validate molecular weight and functional groups (e.g., carbonyl at ~1700 cm⁻¹). Crystallographic data, though not directly available for this compound, can be obtained for analogs using SHELX programs for refinement .

Q. What are the known biological activities of imidazo[1,2-a]pyridine derivatives?

These derivatives exhibit diverse pharmacological properties, including antiviral, anticonvulsant, and kinase-inhibitory activities. For instance, 8-amino-6-bromo analogs are explored as cyclin-dependent kinase (CDK) inhibitors . The amino and ester groups in this compound suggest potential for hydrogen bonding and lipophilic interactions, making it a candidate for structure-activity relationship (SAR) studies.

Advanced Research Questions

Q. How can synthetic yields be improved for this compound?

Yield optimization involves:

  • Reagent stoichiometry : Excess bromopyruvate (1.2–1.5 equiv) to drive cyclization .
  • Catalysis : Lewis acids (e.g., ZnCl₂) or microwave-assisted heating to accelerate ring closure.
  • Purification : Gradient elution in chromatography to separate byproducts. Contrasting yields (e.g., 34% vs. 94% in related syntheses ) highlight the impact of substituent reactivity and workup protocols.

Q. What computational methods are used to predict the compound’s electronic and pharmacokinetic properties?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess reactivity, while molecular docking evaluates binding to biological targets (e.g., thymidylate synthase in Mycobacterium tuberculosis) . Solvent interaction energies and topological analysis (AIM, NBO) reveal charge distribution and stability. In silico ADMET studies predict moderate bioavailability due to the ester group’s hydrophilicity .

Q. How do structural modifications influence bioactivity in imidazo[1,2-a]pyridine derivatives?

  • Amino group substitution : Replacing NH₂ with bulkier groups (e.g., acetyl) reduces antiviral activity due to steric hindrance .
  • Methyl vs. halogen substituents : 6-Methyl enhances metabolic stability, while 6-bromo analogs show improved CDK inhibition .
  • Ester vs. carboxylic acid : Ethyl esters improve cell permeability compared to free acids, critical for CNS-targeting agents .

Q. How to address contradictions in reported spectral data for similar compounds?

Discrepancies in NMR shifts (e.g., δ 6.62 vs. δ 6.19 for H5/H7 ) may arise from solvent effects (DMSO-d₆ vs. CDCl₃) or tautomerism. Cross-validate using 2D NMR (COSY, HSQC) and compare with crystallographic data from analogs. For example, SHELX-refined structures resolve ambiguous proton assignments .

Methodological Considerations

  • Experimental Design : Use fractional factorial designs to screen reaction parameters (temperature, solvent, catalyst) .
  • Data Analysis : Employ multivariate statistics (PCA, PLS) to correlate substituent effects with bioactivity .
  • Contradiction Resolution : Replicate published protocols with controlled variables (e.g., anhydrous conditions) to identify yield-limiting factors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-amino-6-methylimidazo[1,2-a]pyridine-2-carboxylate
Reactant of Route 2
Ethyl 3-amino-6-methylimidazo[1,2-a]pyridine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.